2-(1h-Indol-1-yl)benzonitrile

Overview

Description

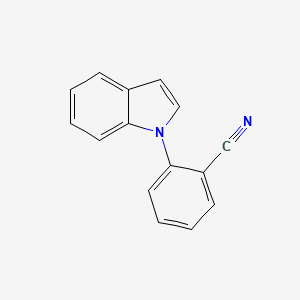

2-(1h-Indol-1-yl)benzonitrile is a chemical compound with the molecular formula C15H10N2 . It has a molecular weight of 218.2533 .

Molecular Structure Analysis

The molecular structure of 2-(1h-Indol-1-yl)benzonitrile consists of a benzonitrile group attached to an indole group . The average mass of the molecule is 218.253 Da .Chemical Reactions Analysis

Indole derivatives, including 2-(1h-Indol-1-yl)benzonitrile, can undergo a variety of chemical reactions. These include reductive cyclization reactions, transition metal catalyzed reactions, and N-alkylation reactions .Scientific Research Applications

Synthesis and Evaluation as Aromatase Inhibitors

2-(1H-Indol-1-yl)benzonitrile derivatives have been utilized in the synthesis of functionalized indoles. For instance, compounds synthesized via a Leimgruber-Batcho reaction were evaluated for their ability to inhibit aromatase (CYP19) and 17alpha-hydroxylase-C17,20-lyase (CYP17), important enzymes in steroid biosynthesis. One compound demonstrated significant inhibitory activity towards CYP19 (Lézé et al., 2008).

Conversion into 3-Aminoindole-2-carbonitriles

Another application involved the conversion of similar compounds into 3-aminoindole-2-carbonitriles using triphenylphosphine, providing a new method for synthesizing valuable indole derivatives (Michaelidou & Koutentis, 2009).

Cycloadditions and Regioselectivity Studies

The reactivity and regioselectivity of benzonitrile oxide cycloadditions to indoles, like N-methylindole, have been explored. These studies provide insights into the changes in reactivity and regiochemistry based on electron-withdrawing substituents, contributing to understanding organic reaction mechanisms (Caramella et al., 1982).

Synthesis of Anti-Inflammatory Agents

In the field of medicinal chemistry, derivatives of 2-(1H-Indol-1-yl)benzonitrile have been synthesized for evaluation as anti-inflammatory agents. These derivatives have undergone various characterizations and evaluations to determine their effectiveness (Rehman et al., 2022).

Anticancer Studies and Docking with Bcl-2

Indole-coumarin hybrids, incorporating 2-(1H-Indol-1-yl)benzonitrile, have been synthesized and evaluated for their anticancer properties. In silico docking studies with the Bcl-2 gene, an important factor in tumorigenesis, were performed. These studies contribute to the development of novel anticancer drug entities (Kamath et al., 2015).

Design and Evaluation of Antitumor Agents

Novel derivatives have been designed and synthesized for their potential as antitumor agents. These compounds have been evaluated for their DNA binding and DNA damaging properties, demonstrating significant antitumor activities (Li et al., 2010).

Antitumor Activity against U937 Cancer Cells

Derivatives of 2-(1H-Indol-1-yl)benzonitrile have also been evaluated for their in-vitro antitumor activity against U937 cancer cells. These studies included DNA binding properties and molecular docking studies, contributing to the understanding of potential anticancer mechanisms (Bera et al., 2021).

Future Directions

Indole derivatives, including 2-(1h-Indol-1-yl)benzonitrile, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The development of routes towards indoles has been a central theme in organic synthesis over the last century, and there is still room for improvement in the field of indole synthesis .

properties

IUPAC Name |

2-indol-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2/c16-11-13-6-2-4-8-15(13)17-10-9-12-5-1-3-7-14(12)17/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWVTEBFRUVRBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370991 | |

| Record name | 1-(2-Cyanophenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1h-Indol-1-yl)benzonitrile | |

CAS RN |

25699-90-5 | |

| Record name | 1-(2-Cyanophenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.